N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide
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Overview
Description
N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide typically involves multi-step organic reactions. One common method involves the initial formation of the benzimidazole core, followed by the introduction of the carbamoyl and benzamide groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound of the benzimidazole class.
Methylbenzimidazole: A derivative with a methyl group attached to the benzimidazole core.
Carbamoylbenzimidazole: A derivative with a carbamoyl group attached to the benzimidazole core.
Uniqueness
N-[2-methyl-1-(1-{[(3-methylphenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)propyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H28N4O2 |
---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
N-[2-methyl-1-[1-[2-(3-methylanilino)-2-oxoethyl]benzimidazol-2-yl]propyl]benzamide |
InChI |
InChI=1S/C27H28N4O2/c1-18(2)25(30-27(33)20-11-5-4-6-12-20)26-29-22-14-7-8-15-23(22)31(26)17-24(32)28-21-13-9-10-19(3)16-21/h4-16,18,25H,17H2,1-3H3,(H,28,32)(H,30,33) |
InChI Key |
GTDZNVZZFRKPLU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C3=CC=CC=C3N=C2C(C(C)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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